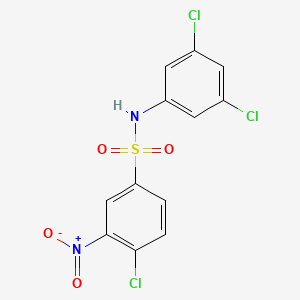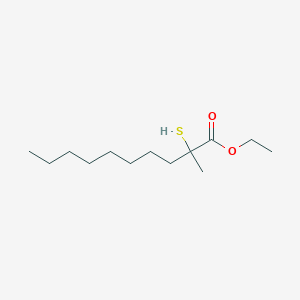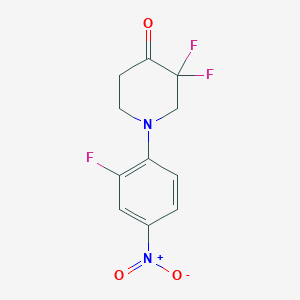
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones It is characterized by the presence of fluorine atoms at specific positions on the aromatic ring and the piperidine ring, as well as a nitro group on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-fluoroaniline to produce 2-fluoro-4-nitroaniline. This intermediate is then subjected to a series of reactions, including halogenation and cyclization, to introduce the piperidinone ring and the difluoro substituents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3,3-Difluoro-1-(2-fluoro-4-aminophenyl)piperidin-4-one .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets. The presence of fluorine atoms and the nitro group can influence its binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
- 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one
- 3,4-Difluoronitrobenzene
Uniqueness
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms and a nitro group on the aromatic ring, along with the piperidinone structure, makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
648921-22-6 |
|---|---|
Molekularformel |
C11H9F3N2O3 |
Molekulargewicht |
274.20 g/mol |
IUPAC-Name |
3,3-difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H9F3N2O3/c12-8-5-7(16(18)19)1-2-9(8)15-4-3-10(17)11(13,14)6-15/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
HKIYPZSQCPDDRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(C1=O)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





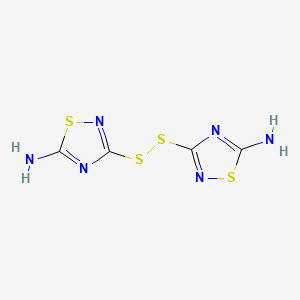
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12584852.png)
![Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate](/img/structure/B12584860.png)
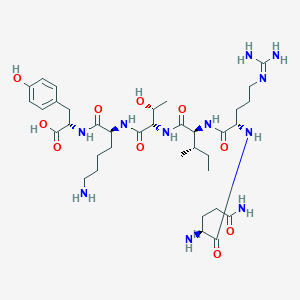
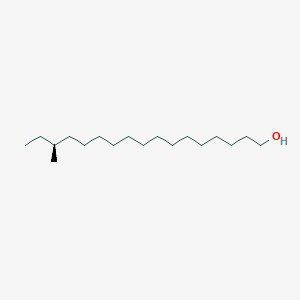
![(4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12584869.png)

